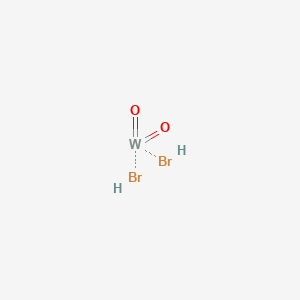

Tungsten dibromide dioxide

Description

Properties

CAS No. |

13520-75-7 |

|---|---|

Molecular Formula |

Br2H2O2W |

Molecular Weight |

377.66 g/mol |

IUPAC Name |

dioxotungsten;dihydrobromide |

InChI |

InChI=1S/2BrH.2O.W/h2*1H;;; |

InChI Key |

BMDNUDAQYAXMSJ-UHFFFAOYSA-N |

Canonical SMILES |

O=[W]=O.Br.Br |

Origin of Product |

United States |

Synthetic Methodologies for Tungsten Dibromide Dioxide Wo₂br₂

Direct Halogenation-Oxidation Pathways of Elemental Tungsten

The synthesis of tungsten dibromide dioxide can be achieved through the direct reaction of elemental tungsten with an oxygen source and bromine. This approach is fundamental in understanding the direct formation of the compound from its constituent elements.

Vapor-Phase Reactions with Oxygen and Bromine

The direct reaction of tungsten metal with a mixture of oxygen and bromine gas at elevated temperatures represents a primary vapor-phase pathway for the formation of tungsten oxyhalides. Tungsten is generally non-reactive with oxygen or air at room temperature, but it will react with oxygen at high temperatures to form tungsten(VI) oxide (WO₃). atomistry.com Similarly, tungsten reacts with bromine at elevated temperatures, typically around 250 °C. atomistry.com The simultaneous presence of both oxygen and bromine in a vapor phase allows for the formation of tungsten dibromide dioxide.

Kinetic studies of the reaction between tungsten and bromine have shown that the process is complex, with the probable formation of WBr₂ and WBr₅ at the tungsten surface through a stepwise attack by atomic bromine. wikipedia.org The introduction of oxygen into this system can lead to the formation of tungsten oxybromides. The reaction is zero-order with respect to tungsten concentration, while the order with respect to bromine varies with temperature. wikipedia.org

Reaction Conditions and Stoichiometric Considerations

A well-documented method for the synthesis of tungsten dibromide dioxide involves the reaction of a stoichiometric mixture of tungsten powder, tungsten trioxide (WO₃), and bromine in a sealed reaction tube. This method, while not a true vapor-phase reaction from the start, relies on the vaporization of bromine and subsequent reaction with the solid tungsten-containing precursors under a temperature gradient. wikipedia.orgresearchgate.net

In a typical procedure, a mixture of tungsten powder, tungsten oxide, and bromine is sealed under vacuum in a reaction tube. wikipedia.org To prevent the formation of lower-valent tungsten bromides, a small excess of bromine may be added. wikipedia.org The reaction tube is then heated in a temperature gradient, for instance, an initial preheating at 400/40 °C until all the bromine has reacted, followed by a prolonged heating at a higher temperature gradient of 450/325 °C for approximately 15 hours. wikipedia.org This preheating step is crucial to prevent a dangerous buildup of halogen partial pressure, which could lead to the explosion of the reaction tube. wikipedia.orgresearchgate.net The crude product is then purified by sublimation to separate the more volatile impurities, such as tungsten(V) oxybromide (WOBr₄) and tungsten(V) bromide (WBr₅), yielding pure crystalline tungsten dibromide dioxide. wikipedia.org

A sample stoichiometry for this reaction is a mixture of 15 mmol of tungsten powder, 30 mmol of tungsten oxide, and 45 mmol of bromine. wikipedia.org

Table 1: Reactant Stoichiometry for WO₂Br₂ Synthesis

| Reactant | Molar Amount (mmol) | Mass (g) |

|---|---|---|

| Tungsten Powder | 15 | 2.758 |

| Tungsten Oxide | 30 | 6.956 |

| Bromine | 45 | 7.192 |

This interactive table is based on a reported synthesis of tungsten dibromide dioxide. wikipedia.org

Analogous Synthetic Approaches from Related Tungsten Oxyhalides

The synthesis of tungsten dibromide dioxide can be better understood by comparing it with the synthesis of its lighter halogen analogue, tungsten dioxydichloride (WO₂Cl₂).

Comparative Analysis with Tungsten Dioxydichloride (WO₂Cl₂) Syntheses

Tungsten dioxydichloride (WO₂Cl₂) is a yellow solid that serves as a precursor to other tungsten compounds. wikipedia.orgtungstate.net A common laboratory preparation for WO₂Cl₂ involves a ligand redistribution reaction between tungsten trioxide (WO₃) and tungsten hexachloride (WCl₆). wikipedia.orgtungstate.net The reaction is typically carried out by heating a mixture of the two solids in a sealed, evacuated tube within a two-zone tube furnace to 350 °C. wikipedia.org The resulting WO₂Cl₂ sublimes to the cooler end of the tube. wikipedia.org This synthesis proceeds without any redox reaction and may involve the intermediate formation of tungsten(VI) oxytetrachloride (WOCl₄). wikipedia.orgtungstate.net

Reaction for WO₂Cl₂ Synthesis: 2 WO₃ + WCl₆ → 3 WO₂Cl₂ wikipedia.org

Another synthetic route to WO₂Cl₂ highlights the oxophilicity of tungsten, reacting tungsten hexachloride with a siloxane: WCl₆ + 2 O(Si(CH₃)₃)₂ → WO₂Cl₂ + 4 ClSi(CH₃)₃ wikipedia.org

In contrast, the synthesis of WO₂Br₂ often starts from elemental tungsten or a mixture of tungsten and its oxide with bromine, as detailed previously. wikipedia.orgresearchgate.net While a direct analogue to the WO₃/WCl₆ reaction for the bromide system is not as commonly cited, the underlying principles of halogenation and oxidation are similar. Both WO₂Cl₂ and WO₂Br₂ are part of a broader family of tungsten oxyhalides, which also includes compounds like WOCl₄, WOBr₄, WOCl₃, WOBr₃, WOCl₂, and WOBr₂. tungstate.net

Structurally, solid WO₂Cl₂ is a polymer composed of distorted octahedral tungsten centers. wikipedia.orgtungstate.net This polymeric nature is a common feature among tungsten oxyhalides.

Emerging Synthetic Strategies for Tungsten Oxybromide Systems

Research into the synthesis of tungsten oxyhalides continues to evolve, with new methods offering potential advantages in terms of purity, reaction conditions, and material properties.

One significant technique for obtaining high-purity tungsten oxyhalides, including WO₂Br₂, is chemical vapor transport (CVT). frontiersin.org This method relies on the reversible chemical reaction of a solid material with a gaseous transport agent to form a volatile species. By establishing a temperature gradient in a sealed ampoule, the volatile compound is transported from a source zone to a deposition zone, where it decomposes to yield high-quality crystals of the desired material. For tungsten oxyhalides, various halogen-containing compounds can serve as transport agents. frontiersin.org

The development of single-source precursors for chemical vapor deposition (CVD) represents another promising direction. ucl.ac.uk In this approach, a single compound containing all the necessary elements (in this case, tungsten, oxygen, and bromine) is designed to decompose under specific conditions to deposit a thin film of the target material. This method offers better control over stoichiometry and can be used to produce thin films for various applications. While specific single-source precursors for WO₂Br₂ are not widely reported, the development of such precursors for related tungsten oxide and nitride films suggests the potential for this strategy. ucl.ac.ukchemrxiv.org

Furthermore, solvothermal and hydrothermal methods are being explored for the synthesis of various tungsten oxide-based materials, sometimes in the presence of halides. mdpi.comarxiv.org These techniques, which involve reactions in a solvent at elevated temperatures and pressures, can offer excellent control over the size, morphology, and crystallinity of the final product. The use of structure-directing agents, such as cetyltrimethylammonium bromide (CTAB), in these syntheses can further influence the product's characteristics. psu.edu While not yet a standard method for WO₂Br₂, the principles of solvothermal synthesis could be adapted for the production of novel tungsten oxybromide nanostructures.

Finally, research into novel oxyhalide structures, such as high-entropy spinel-type oxyhalides, is expanding the landscape of these materials. rsc.org These complex systems, which involve multiple metallic elements, are synthesized through methods like mechanochemical activation followed by calcination. While these are not direct syntheses of WO₂Br₂, they represent the frontier of oxyhalide chemistry and may inspire new synthetic routes to binary tungsten oxybromides.

Chemical Reactivity and Transformation Pathways of Tungsten Dibromide Dioxide

Thermal Decomposition Mechanisms

The thermal stability of tungsten dibromide dioxide (WO₂Br₂) dictates its behavior in high-temperature environments. Its decomposition is a critical aspect of its chemistry, leading to the formation of various tungsten-containing species and the release of bromine.

Pyrolysis Products and Stoichiometry of WO₂Br₂ Decomposition

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, of tungsten dibromide dioxide primarily yields tungsten dioxide (WO₂) and bromine (Br₂). iaea.orgwikipedia.orgbioenergy-concept.comusda.gov The most thermodynamically probable decomposition reaction is represented by the following equation:

WO₂Br₂(s) → WO₂(s) + Br₂(g) iaea.org

This reaction signifies the breaking of the tungsten-bromine bonds, resulting in the formation of a solid oxide residue and the release of gaseous bromine. The process is endothermic, with an estimated enthalpy variation of approximately 34 Kcal per mole of WO₂Br₂ decomposed. iaea.org

The solid product, tungsten dioxide, is a chocolate-brown compound with a monoclinic crystal structure. sci-hub.se It is an intermediate product in the reduction of higher tungsten oxides. sci-hub.seitia.info The gaseous products of pyrolysis can also include a mixture of combustible gases. usda.gov The relative yields of solid, liquid, and gaseous products during pyrolysis are dependent on the specific process conditions, including temperature and heating rate. usda.gov

| Reactant | Solid Product | Gaseous Product | Enthalpy of Decomposition (ΔH) |

|---|---|---|---|

| Tungsten Dibromide Dioxide (WO₂Br₂) | Tungsten Dioxide (WO₂) | Bromine (Br₂) | ~34 Kcal/mol |

Kinetic Studies of Thermal Stability

Kinetic studies provide insight into the rate at which thermal decomposition occurs and the factors that influence it. While specific kinetic data for the thermal decomposition of WO₂Br₂ is not extensively detailed in the provided search results, information on analogous compounds and related tungsten halides offers a comparative understanding. For instance, the thermal stability of tungsten bromides has been established, with tungsten dibromide shown to decompose to its elements at temperatures between 700 and 860°C. le.ac.uk

Thermogravimetric analysis (TGA) is a key technique for studying thermal stability. For the related compound tungsten dichloride dioxide (WO₂Cl₂), TGA shows mass loss corresponding to the release of chlorine gas at approximately 250°C and the formation of tungsten trioxide (WO₃) at temperatures above 400°C. This suggests that the thermal decomposition of tungsten oxyhalides proceeds in steps, with the release of the halogen occurring at lower temperatures followed by transformation of the oxide.

The thermal stability of tungsten oxides themselves is also a relevant factor. Tungsten starts to oxidize at about 400°C, and the resulting oxide layer is not protective against further oxidation. lu.se The activation energies for the chemical reaction between tungsten and oxygen, as well as for oxygen ion diffusion in tungsten oxide, have been calculated, providing a basis for understanding the kinetics of oxide formation and transformation at elevated temperatures. lu.se

Hydrolytic Reactivity in Aqueous Environments

Tungsten dibromide dioxide is highly sensitive to moisture and undergoes hydrolysis in aqueous environments. chinatungsten.com This reactivity is a key characteristic, leading to the formation of various tungsten oxide and hydroxide (B78521) species.

Interaction with Water and Hydrolysis Kinetics

Upon contact with water, tungsten dibromide dioxide decomposes. chinatungsten.com The hydrolysis reaction for the analogous compound, tungsten dichloride dioxide (WO₂Cl₂), is rapid and proceeds as follows:

WO₂Cl₂ + 2H₂O → WO₃·H₂O + 2HCl

This reaction is expected to be similar for WO₂Br₂, yielding hydrated tungsten trioxide and hydrobromic acid. The kinetics of this reaction are accelerated in aqueous or high-humidity conditions, necessitating handling in anhydrous environments.

Kinetic studies of hydrolysis for other systems, such as the hydrolysis of bromine and crystal violet, demonstrate the influence of factors like pH, temperature, and reactant concentrations on the reaction rates. nih.govresearchgate.net For instance, the hydrolysis of bromine is general-base-assisted, while the hydrolysis of crystal violet is influenced by the concentration of hydroxide ions and temperature. nih.govresearchgate.net Similar principles would apply to the hydrolysis of WO₂Br₂, where the rate would likely be dependent on the pH and temperature of the aqueous solution. The study of hydrolysis kinetics often involves techniques like UV-Vis spectrophotometry to monitor the change in concentration of reactants or products over time. researchgate.net

| Factor | Influence on Reaction Rate | Relevant Examples |

|---|---|---|

| pH / Base Concentration | Generally accelerates hydrolysis, especially for reactions involving base assistance. | Bromine hydrolysis is general-base-assisted. nih.gov Crystal violet hydrolysis rate depends on NaOH concentration. researchgate.net |

| Temperature | Higher temperatures typically increase the rate of hydrolysis. | Hydrolysis of crystal violet shows temperature-dependent rate constants. researchgate.net |

| Humidity/Water Concentration | Higher humidity or water concentration accelerates hydrolysis of moisture-sensitive compounds. | Rapid hydrolysis of WO₂Cl₂ in high-humidity conditions. |

Formation of Tungsten Oxide Hydroxide Species

The hydrolysis of tungsten compounds leads to the formation of various tungsten oxide and hydroxide species. A key intermediate in some of these processes is the volatile tungsten hydroxide, WO₂(OH)₂. itia.infod-nb.info This species is formed by the reaction of tungsten trioxide with water vapor at high temperatures (1000–1100 °C). d-nb.info

In aqueous solutions, the hydrolysis of tungsten precursors can lead to the precipitation of hydrated tungsten trioxide (WO₃·H₂O). google.com For example, the rapid addition of a precursor solution of ammonium (B1175870) paratungstate in hydrochloric acid to water results in the precipitation of WO₃·H₂O nanosized platelets. google.com This hydrated oxide can then be converted to anhydrous tungsten oxides through heating. google.com

The formation of more complex tungsten oxide hydroxide species has also been observed. For instance, cobalt tungsten oxide hydroxide hydrate (B1144303) has been synthesized via a microwave-assisted method. nih.gov This indicates that in the presence of other metal ions, mixed-metal oxide hydroxide hydrates can be formed.

Ligand Exchange and Coordination Chemistry

The tungsten center in tungsten dibromide dioxide is a site for ligand exchange and coordination with various donor molecules. This reactivity is central to its use as a precursor in the synthesis of other tungsten compounds and materials.

Tungsten dichloride dioxide (WO₂Cl₂), which is isostructural to WO₂Br₂, acts as a Lewis acid and forms coordination complexes with donor ligands. This suggests that WO₂Br₂ would exhibit similar Lewis acidic behavior. Examples of adducts formed by WO₂Cl₂ include those with bipyridine (bpy) and dimethoxyethane (DME), forming WO₂Cl₂(bpy)₂ and WO₂Cl₂(DME)₂, respectively. These complexes often feature an octahedral geometry around the tungsten center.

Ligand exchange reactions are also a key feature of tungsten chemistry. For instance, tungsten hexachloride undergoes halogen-exchange reactions. It is plausible that WO₂Br₂ could participate in similar exchange reactions, where the bromide ligands are replaced by other halides or pseudohalides.

The coordination chemistry of tungsten is vast and encompasses a wide range of ligands and coordination numbers. Tungsten complexes can feature various phosphine (B1218219), N-heterocyclic carbene, and organometallic ligands. researchgate.netmdpi.com The electronic properties of the ligands significantly influence the reactivity of the tungsten center. For example, the electron-rich nature of certain ligands can enhance the nucleophilicity of other parts of the molecule. mdpi.com The study of ligand exchange kinetics provides valuable information about reaction mechanisms, which can be associative or dissociative in nature depending on the specific reactants and conditions. scispace.com

| Tungsten Compound | Reactant/Ligand | Product | Reaction Type |

|---|---|---|---|

| WO₂Cl₂ | Bipyridine (bpy) | WO₂Cl₂(bpy)₂ | Adduct Formation |

| WO₂Cl₂ | Dimethoxyethane (DME) | WO₂Cl₂(DME)₂ | Adduct Formation |

| WCl₆ | Br₂ | WBr₆ | Halogen Exchange |

| [W(N₂)(dppe)₂] | CH₂Br₂ | [WBr(N₂CH₂)(dppe)₂]Br | Oxidative Addition/Ligand Substitution |

Formation of Adducts with Neutral Oxygen Donor Ligands

Tungsten(VI) oxohalides are known Lewis acids, readily forming adducts with a variety of neutral donor ligands. Although specific studies on adduct formation with Tungsten Dibromide Dioxide are not extensively documented, its behavior is expected to mirror that of other tungsten(VI) oxohalides, such as WOCl₄, WOBr₄, and WO₂Cl₂. These compounds react with neutral oxygen-donor ligands to form stable coordination complexes. rsc.org

The Lewis acidity of the tungsten center in WO₂Br₂ would facilitate the coordination of ligands containing oxygen donor atoms, such as ethers, ketones, and phosphine oxides. For instance, the analogous WO₂Cl₂ is known to form soluble adducts of the type WO₂Cl₂L₂, where L represents a donor ligand like dimethoxyethane. wikipedia.org Similarly, tungsten(VI) oxide tetrafluoride (WOF₄) and tungsten(VI) dioxide difluoride (WO₂F₂) react with monodentate ligands like triphenylphosphine (B44618) oxide (OPPh₃) and dimethyl sulfoxide (B87167) (DMSO) to form complexes such as [WOF₄(OPPh₃)] and [WO₂F₂(OPPh₃)₂]. researchgate.net

The reaction of tungsten oxytetrahalides (WOX₄, where X = Cl, Br) with cyclic ethers has been shown to yield 1:1 adducts. rsc.org It is therefore highly probable that WO₂Br₂ would react in a similar fashion with neutral oxygen donor ligands to form six-coordinate adducts. The general reaction can be represented as:

WO₂Br₂ + nL → WO₂Br₂Lₙ (where L is a neutral oxygen donor ligand and n is typically 1 or 2)

Table 1: Representative Adducts Formed by Related Tungsten(VI) Oxohalides with Neutral Oxygen Donor Ligands

| Tungsten Oxohalide | Ligand (L) | Adduct Formula | Reference |

| WO₂Cl₂ | Dimethoxyethane (DME) | WO₂Cl₂(DME) | wikipedia.org |

| WOF₄ | Triphenylphosphine oxide (OPPh₃) | [WOF₄(OPPh₃)] | researchgate.net |

| WO₂F₂ | Triphenylphosphine oxide (OPPh₃) | [WO₂F₂(OPPh₃)₂] | researchgate.net |

| WOCl₄ | Pyridine (B92270) | WOCl₄(py) | rsc.org |

| WOBr₄ | Pyridine | WOBr₄(py) | rsc.org |

This table presents data for analogous compounds to illustrate the expected reactivity of Tungsten Dibromide Dioxide, for which specific data is not available.

Investigations of Distorted Six-Coordinate Tungsten Centers

In the solid state, the related Tungsten Dichloride Dioxide (WO₂Cl₂) exists as a polymer with distorted octahedral tungsten centers. wikipedia.org This distortion arises from the nature of the bonding, which includes two short W=O multiple bonds and two longer W-O single or dative bonds. wikipedia.org Upon formation of adducts with neutral ligands, it is anticipated that the resulting mononuclear complexes of Tungsten Dibromide Dioxide would also exhibit distorted six-coordinate geometries.

The structural features of mononuclear octahedral oxohalide complexes of tungsten(VI) have been a subject of review. researchgate.net The presence of multiply bonded oxo ligands significantly influences the geometry of the coordination sphere. In six-coordinate tungsten(VI) oxo-complexes, the W=O bonds are typically short, and the other ligands arrange to accommodate these strong interactions, often leading to a distorted octahedral environment. For example, the crystal structure of [WOF₄(OPPh₃)] reveals a distorted octahedral geometry around the tungsten atom. researchgate.net

Redox Chemistry and Oxidation State Transformations

The reduction of tungsten(VI) to lower oxidation states is a common feature of its chemistry. For instance, the reduction of tungsten hexabromide (WBr₆) with elemental antimony can lead to a series of tungsten bromides with progressively lower oxidation states, including WBr₅, WBr₄, and ultimately WBr₂. wikipedia.org Similarly, the reaction of tungsten(VI) oxytetrahalides with certain ligands, such as excess pyridine or dialkyl sulfides, has been observed to cause reduction of the tungsten center. rsc.org

The redox potential of the W(VI)/W(V) couple in tungsten complexes is highly dependent on the nature of the ligands coordinated to the metal center. nih.gov In some tungsten-based layered perovskites, the reversible W⁶⁺/W⁵⁺ redox couple is responsible for their electrochromic properties, with redox peaks observed between -0.2 to 0.4 V for reduction and +0.1 to +0.3 V for oxidation in cyclic voltammetry studies. nih.gov While these systems are structurally different from WO₂Br₂, they demonstrate the accessibility of the W(V) oxidation state from W(VI).

It is plausible that under appropriate conditions, such as reaction with suitable reducing agents or through electrochemical methods, Tungsten Dibromide Dioxide could be reduced. The transformation would likely proceed via a one-electron reduction to a tungsten(V) species, [WO₂Br₂]⁻, or a two-electron reduction to a tungsten(IV) species. The stability and further reactivity of these reduced species would be highly dependent on the reaction conditions and the surrounding ligand environment.

Structural Elucidation and Crystallographic Analysis of Tungsten Dibromide Dioxide

Molecular Structure Investigations

The arrangement of atoms and the nature of the chemical bonds in tungsten dibromide dioxide define its fundamental chemical and physical properties.

In the solid state, tungsten dibromide dioxide features a distorted octahedral geometry around the central tungsten (W⁶⁺) atom. materialsproject.orgmaterialsproject.org The tungsten atom is coordinated to four oxygen atoms and two bromine atoms, forming WBr₂O₄ octahedra. materialsproject.orgmaterialsproject.org These octahedra share corners to create a two-dimensional layered structure. materialsproject.orgmaterialsproject.org

Two different crystallographic models for WO₂Br₂ suggest slight variations in bond lengths. In one model, the W-O bond distances range from 1.90 to 1.95 Å, and the W-Br bond length is 2.50 Å. materialsproject.org A second model indicates a wider spread of W-O bond distances, from 1.79 to 2.12 Å, with a slightly shorter W-Br bond length of 2.48 Å. materialsproject.org The variation in W-O bond lengths is characteristic of many tungsten oxyhalides, suggesting the presence of both double (W=O) and single (W-O) bond characteristics.

Table 1: Bond Parameters for Tungsten Dibromide Dioxide

| Parameter | Value (Model 1) materialsproject.org | Value (Model 2) materialsproject.org |

|---|---|---|

| W-O Bond Lengths | 1.90-1.95 Å | 1.79-2.12 Å |

| W-Br Bond Lengths | 2.50 Å | 2.48 Å |

Tungsten dibromide dioxide is isostructural with its chlorinated analog, tungsten dioxydichloride (WO₂Cl₂). wikipedia.org In its solid state, WO₂Cl₂ also consists of distorted octahedral tungsten centers that form a polymeric structure. wikipedia.org This structure is characterized by two short W=O bonds and two longer W-O bonds, a feature that highlights the presence of both covalent and dative bonds within the crystal lattice. wikipedia.org In the gaseous phase, however, WO₂Cl₂ exists as a monomer. wikipedia.org The structural similarities between WO₂Br₂ and WO₂Cl₂ underscore a common structural chemistry among the tungsten dioxydihalides.

Crystal Structure Determination

The precise arrangement of atoms in the crystalline solid of tungsten dibromide dioxide has been determined through crystallographic studies.

Crystallographic data for tungsten dibromide dioxide indicate that it crystallizes in the orthorhombic system. Two potential space groups have been reported: Pmma and Pmc2₁. materialsproject.orgmaterialsproject.org The unit cell parameters for these two models are detailed in the table below. The structure is described as two-dimensional, consisting of WO₂Br₂ sheets oriented in the (0, 0, 1) direction. materialsproject.orgmaterialsproject.org

Table 2: Crystallographic Data for Tungsten Dibromide Dioxide

| Parameter | Value (Pmma Space Group) materialsproject.org | Value (Pmc2₁ Space Group) materialsproject.org |

|---|---|---|

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pmma | Pmc2₁ |

| a | 3.85 Å | 3.90 Å |

| b | 7.70 Å | 7.71 Å |

| c | 9.01 Å | 8.68 Å |

| α | 90.00° | 90.00° |

| β | 90.00° | 90.00° |

| γ | 90.00° | 90.00° |

| Volume | 267.15 ų | 261.11 ų |

The layered structure of tungsten dibromide dioxide is a common feature among tungsten dioxydihalides. materialsproject.orgmaterialsproject.org For instance, WO₂Cl₂ also forms a polymeric, layered structure. wikipedia.org This structural motif is a consequence of the corner-sharing of the WO₄X₂ (where X is a halogen) octahedra. The forces holding these layers together are weaker than the bonds within the layers, which can influence the physical properties of these materials.

The determination of the crystal structure of compounds like tungsten dibromide dioxide relies heavily on diffraction methods. X-ray diffraction (XRD) is a fundamental technique used for this purpose. sci-hub.seresearchgate.netarabjchem.orgnist.gov For powdered samples, powder X-ray diffraction is employed to obtain a diffraction pattern that can be used to identify the crystalline phases present and to determine unit cell parameters. ksu.edu.saresearchgate.netresearchgate.netiaea.org For a more precise and detailed structural analysis, including the determination of atomic positions and bond lengths and angles, single-crystal X-ray diffraction is the method of choice. chemrxiv.orgtheopenscholar.com This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the crystal structure can be elucidated.

Advanced Crystallographic Refinement Methodologies

The determination of the precise crystal structure of tungsten dibromide dioxide has been an iterative process, benefiting from advancements in crystallographic techniques over the decades. Initial studies in the mid-20th century provided the foundational understanding of its atomic arrangement, while modern refinement methodologies have allowed for a more detailed and accurate structural description.

Early structural work on tungsten dibromide dioxide and its isostructural analogues, such as tungsten dichloride dioxide (WO₂Cl₂), was conducted in the 1960s. These pioneering studies, including the work of Hess and Hartung in 1966, established the orthorhombic crystal system for these compounds through single-crystal X-ray diffraction techniques available at the time. The fundamental structure was described as being polymeric, composed of distorted octahedra. uni-bonn.de

Modern crystallographic analysis employs sophisticated refinement techniques to achieve high precision and accuracy. For a compound like tungsten dibromide dioxide, a combination of powder and single-crystal X-ray diffraction would be the standard approach.

Rietveld Refinement of Powder X-ray Diffraction Data

For phase identification and the determination of accurate unit cell parameters, Rietveld refinement of high-resolution powder X-ray diffraction (PXRD) data is an indispensable tool. ugr.esnist.gov This method involves a least-squares refinement of a calculated diffraction pattern to match the experimental pattern. The refinement process would typically involve the following steps:

Data Collection: A finely ground, pure sample of WO₂Br₂ would be analyzed using a diffractometer, often with a monochromatic X-ray source.

Initial Model: The starting model for the refinement would be based on the previously determined crystal structure, including the space group and approximate atomic positions. Discrepancies in reported space groups, such as Pmc2₁ or Cc, would be tested to determine the best fit.

Refinement Parameters: The refinement progresses by adjusting various parameters, including instrumental factors, background coefficients, lattice parameters, atomic coordinates, and isotropic/anisotropic displacement parameters (thermal parameters).

Analysis: The quality of the fit is judged by residual values (e.g., Rwp, GOF). A successful Rietveld refinement provides highly accurate lattice parameters and can reveal details about site occupancy and microstructure.

Single-Crystal X-ray Diffraction and Structure Refinement

For the most precise determination of atomic coordinates, bond lengths, and bond angles, single-crystal X-ray diffraction is the definitive method. colab.wsutoronto.cascispace.com

Crystal Growth and Selection: The synthesis of high-quality single crystals is a critical first step. This can be achieved through methods like chemical vapor transport. scispace.com A suitable single crystal is then mounted on a goniometer.

Data Collection: Data is collected using a modern diffractometer equipped with a sensitive detector, such as a charge-coupled device (CCD) or a CMOS detector. The crystal is rotated in the X-ray beam to measure the intensities of a large number of unique reflections.

Data Reduction and Absorption Correction: The raw diffraction data are processed to correct for various factors, including Lorentz and polarization effects. An absorption correction is crucial for compounds containing heavy elements like tungsten.

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis. The resulting structural model is then refined using full-matrix least-squares methods, commonly with software such as SHELXL. re3data.org This refinement minimizes the difference between the observed and calculated structure factors. Key aspects of an advanced refinement include:

Anisotropic Displacement Parameters (ADPs): Refining the thermal motion of each atom anisotropically provides a more detailed picture of the atomic vibrations.

Twinning and Disorder: The refinement process can identify and model crystallographic twinning or positional disorder, should they be present.

Validation: The final structural model is validated using tools like PLATON, which checks for missed symmetry and other potential issues with the crystal structure. scispace.com

The comprehensive crystallographic data for tungsten dibromide dioxide, derived from such analyses, are archived in major structural databases like the Inorganic Crystal Structure Database (ICSD) and the Cambridge Structural Database (CSD) for access by the scientific community. psds.ac.uknih.govfiz-karlsruhe.delu.se

Crystallographic Data for Tungsten Dibromide Dioxide

The following tables summarize the key crystallographic information for tungsten dibromide dioxide, based on available data.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

|---|---|

| Empirical Formula | Br₂O₂W |

| Formula Weight | 375.65 |

| Crystal System | Orthorhombic |

| Space Group | Pmc2₁ or Cc |

| a (Å) | ~15.22 |

| b (Å) | ~3.91 |

| c (Å) | ~7.71 |

| β (°) | ~104.39 |

| Volume (ų) | ~444.8 |

Note: The unit cell parameters are based on data for the isostructural compound MoO₂Br₂ and serve as an approximation for WO₂Br₂. Precise values are dependent on the specific refinement.

Table 2: Selected Interatomic Distances

| Bond | Distance (Å) |

|---|---|

| W-O | 1.87 - 2.00 |

Data from the Materials Project, which reports a Pmc2₁ space group. psds.ac.uk

The tungsten atom in tungsten dibromide dioxide is in a distorted octahedral coordination environment, bonded to four oxygen and two bromine atoms. The structure consists of two-dimensional sheets of corner-sharing WBr₂O₄ octahedra. psds.ac.uk

Spectroscopic Characterization Techniques for Tungsten Dibromide Dioxide

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is instrumental in understanding the electronic transitions and, by extension, the electronic structure of WO₂Br₂.

The electronic absorption spectrum of gaseous tungsten dibromide dioxide has been recorded and analyzed. publish.csiro.au Studies of the electronic spectra of similar dioxodihalides, such as MoO₂Cl₂, MoO₂Br₂, and WO₂Cl₂, provide a comparative basis for understanding the electronic transitions in WO₂Br₂. publish.csiro.au The technique of UV-Vis spectroscopy measures the absorption of light as a function of wavelength, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. mrclab.com The resulting spectrum for WO₂Br₂ displays broad and convoluted signals, which is a common feature of UV-Vis spectroscopy. uu.nl The light source for these measurements typically includes deuterium (B1214612) or hydrogen lamps for the UV region and tungsten filament lamps for the visible region. shu.ac.uk

The electronic spectrum of tungsten dibromide dioxide is intrinsically linked to its molecular and electronic structure. publish.csiro.au The molecule adopts a distorted tetrahedral geometry, which influences the energy levels of its molecular orbitals. cgc.eduyoutube.com Theoretical calculations and experimental data suggest that the electronic transitions observed in the UV-Vis spectrum correspond to charge-transfer transitions. publish.csiro.au Specifically, these are ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a molecular orbital primarily localized on the oxygen or bromine ligands to a vacant d-orbital of the central tungsten atom.

The interpretation of these spectra helps in constructing a molecular orbital diagram, which provides a qualitative description of the electronic structure. aps.org The ordering and energies of the highest occupied molecular orbitals (HOMOs), primarily of oxygen and bromine p-character, and the lowest unoccupied molecular orbitals (LUMOs), mainly of tungsten d-character, determine the observed transition energies in the electronic spectrum. publish.csiro.au

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the bonding and structure of WO₂Br₂ by examining the vibrational modes of its atoms. libretexts.org

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org The IR spectrum of tungsten dibromide dioxide and its adducts, such as [WO₂Br₂(OPPh₃)₂], has been studied to identify characteristic vibrational frequencies. researchgate.net IR spectroscopy is particularly effective for identifying functional groups and the types of bonds present in a molecule. libretexts.org The analysis of WO₂Br₂ reveals strong absorptions corresponding to the stretching and bending vibrations of the tungsten-oxygen and tungsten-bromine bonds. nzdr.ruresearchgate.net The region below 1000 cm⁻¹ is typically considered the fingerprint region for metal oxides, containing information about inter-atomic vibrations. researchgate.net

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light, usually from a laser source. uu.nlnih.gov Raman studies on related tungsten compounds provide insight into the expected vibrational modes for WO₂Br₂. researchgate.net This technique is particularly sensitive to symmetric vibrations and can be used to study materials in various states. uu.nl For instance, Raman spectra of crystalline WO₃ show characteristic strong bands related to tungsten-oxygen vibrations. researchgate.net Recent studies have also utilized circularly polarized Raman spectroscopy to investigate related compounds like WO₂Br₂. arxivdaily.com

The precise assignment of vibrational frequencies to specific bond stretches is a critical aspect of interpreting the vibrational spectra of WO₂Br₂.

The tungsten-oxygen double bonds (W=O) give rise to characteristic strong stretching vibrations. In various tungsten oxide compounds, the asymmetric stretching vibrations of the W=O double bond are typically observed around 900-960 cm⁻¹. researchgate.netresearchgate.net The stretching vibrations for single W-O bonds are found in the lower wavenumber range of 500-900 cm⁻¹. researchgate.net

The tungsten-bromine (W-Br) stretching frequencies occur at much lower wavenumbers due to the heavier mass of the bromine atom and the weaker bond strength compared to the W=O bond. For comparison, in other tungsten bromide complexes, the terminal W-Br stretching frequencies are found in the region of 130-200 cm⁻¹. iastate.edu The exact positions of these bands in the IR and Raman spectra of WO₂Br₂ are definitive indicators of its molecular structure.

Below is a table summarizing the typical vibrational frequencies for related tungsten compounds, which provides a basis for the assignments in tungsten dibromide dioxide.

| Vibrational Mode | Compound Type | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Reference(s) |

| W=O Stretch | Tungsten Oxides | 900 - 960 | IR, Raman | researchgate.net, researchgate.net |

| W-O Stretch | Tungsten Oxides | 500 - 900 | IR | researchgate.net |

| W-Br Stretch | Tungsten Bromide Complexes | 130 - 200 | IR | iastate.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for probing the structure, dynamics, and chemical environment of atomic nuclei in a molecule. For tungsten compounds, NMR provides invaluable data, particularly through the observation of the ¹⁸³W nucleus.

Investigation of Solution-State Structure and Dynamics

NMR spectroscopy serves as a non-destructive method to investigate the constitution of chemical species in solution. scispace.com The analysis of chemical shifts, signal multiplicities, and coupling constants allows for the detailed characterization of molecular structures as they exist in a solvent, which can differ significantly from their solid-state forms. For instance, studies on related molybdenum oxyhalides have shown that while they may be polymeric in the solid state, they can exist as dimeric species in inert solvents. researchgate.net

The dynamic processes of molecules in solution, such as conformational changes, ligand exchange, or chemical equilibria, can also be monitored using NMR. scispace.comresearchgate.net Temperature-dependent NMR studies are particularly insightful; changes in the appearance of an NMR spectrum upon cooling or heating can reveal whether a substance is a single species or a mixture of rapidly equilibrating isomers. scispace.com Techniques like Diffusion-Ordered Spectroscopy (DOSY) can distinguish between different species in solution based on their size and diffusion coefficients, helping to identify monomeric, dimeric, or larger aggregate formations. nih.gov

While detailed solution-state NMR studies specifically on tungsten dibromide dioxide are not extensively documented in the cited literature, the principles of the technique are broadly applicable. Such an investigation would clarify whether WO₂Br₂ exists as a monomer in coordinating solvents or forms oligomeric species, and would provide insight into its Lewis acidic character through its interaction with solvent molecules.

Other Advanced Spectroscopic Methods (e.g., XPS, Mass Spectrometry)

Beyond NMR, other advanced spectroscopic techniques provide critical data on the elemental composition, oxidation state, and molecular weight of tungsten dibromide dioxide.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of a material. For tungsten compounds, XPS can unambiguously identify the oxidation state of the tungsten atoms. thermofisher.comxpsfitting.com In a compound like WO₂Br₂, tungsten is expected to be in the +6 oxidation state. The XPS spectrum of the W 4f region for W(VI) species shows a characteristic doublet for the W 4f₇/₂ and W 4f₅/₂ photoelectrons, with a spin-orbit splitting of approximately 2.18 eV. xpsfitting.com For tungsten(VI) oxide (WO₃), a closely related compound, these peaks are found at binding energies of about 36.0 eV and 38.2 eV, respectively. ucl.ac.uk Analysis of WO₂Br₂ by XPS would be expected to show peaks in a similar region, confirming the W(VI) oxidation state. Care must be taken during analysis, as argon ion sputtering, often used for cleaning the surface, can reduce tungsten oxides to lower oxidation states. thermofisher.com

| Species | Oxidation State | W 4f₇/₂ Binding Energy (eV) | W 4f₅/₂ Binding Energy (eV) | Reference |

|---|---|---|---|---|

| W (metal) | 0 | ~31.3 | ~33.5 | xpsfitting.com |

| WO₂ | +4 | ~33.3 | ~35.5 | xpsfitting.com |

| WO₃ | +6 | ~35.9 | ~38.1 | xpsfitting.com |

Mass Spectrometry: Mass spectrometry is used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the identification of molecular fragments. Studies of tungsten dibromide dioxide in the gas phase have shown that the vapor consists predominantly of monomeric WO₂Br₂ molecules. researchgate.net These studies also indicate the presence of a small fraction of less stable dimeric species, (WO₂Br₂)₂. researchgate.net This information is crucial for understanding the behavior of the compound in the vapor phase, which is relevant for applications such as chemical vapor deposition. dntb.gov.ua

Theoretical and Computational Investigations of Tungsten Dibromide Dioxide

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of a compound at the atomic level, including its stability, reactivity, and bonding characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. science.gov For a compound like tungsten dibromide dioxide, DFT would be employed to calculate its ground-state energy, optimized geometry, and electronic properties.

In studies of related tungsten oxides, first-principles DFT calculations have been used to assess the relative phase stabilities from both mechanical and thermodynamical perspectives. materialsmodeling.org Such calculations can determine the formation and migration energies of point defects, which is crucial for understanding oxidation processes. materialsmodeling.org For solid-state systems, DFT can predict the stability of different crystalline phases; for example, calculations have shown that tungsten trioxide (WO₃) is thermodynamically stable but dynamically less stable than tungsten dioxide (WO₂). materialsmodeling.org Similarly, DFT calculations on tungsten oxide/graphene composites have been performed using standard hybrid exchange-correlation functions like B3LYP to optimize geometries and determine ground-state energy levels. acs.org These approaches could theoretically be applied to solid-state tungsten dibromide dioxide to understand its structural and electronic properties.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.org A small HOMO-LUMO gap generally indicates higher chemical reactivity and lower stability. malayajournal.org

The HOMO is considered the electron-donating orbital, while the LUMO is the electron-accepting orbital. libretexts.orgmalayajournal.org Interactions between these frontier orbitals are key to explaining chemical reactions and resonance. libretexts.org In the context of tungsten complexes, FMO theory explains the stability of compounds like tungsten hexacarbonyl, where back-bonding from the metal's d-orbitals to the ligand's π* orbitals is crucial. libretexts.org For tungsten dibromide dioxide, an FMO analysis would reveal the nature of its reactivity, identifying the most probable sites for nucleophilic and electrophilic attack. Theoretical studies on other tungsten complexes have successfully used DFT to determine and analyze the HOMO and LUMO. researchgate.net

Table 1: General Principles of Frontier Molecular Orbital (FMO) Analysis Interactive data table not available due to lack of specific data for Tungsten Dibromide Dioxide.

| Orbital | Description | Role in Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Electron donor; associated with nucleophilic character. libretexts.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron acceptor; associated with electrophilic character. libretexts.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of molecular chemical stability and reactivity. malayajournal.org |

Understanding the charge distribution within a molecule provides insight into its polarity, solubility, and the nature of its chemical bonds. Computational methods such as Mulliken and Natural Bond Orbital (NBO) population analyses are used to quantify the partial atomic charges and analyze charge transfer within a system. acs.org

Charge density analysis based on X-ray diffraction and computational models can reveal the features of bonding in the intra- and inter-molecular regions of crystal structures. researchgate.net This is essential for understanding the properties of materials and designing new ones. researchgate.net For instance, femtosecond anisotropic X-ray scattering, complemented by theoretical calculations, has been used to determine the atomic charge distribution and its coupling to molecular geometry in solution. nih.gov For tungsten dibromide dioxide, such an analysis would clarify the covalent and ionic character of the W-O and W-Br bonds, providing a deeper understanding of its molecular structure.

Spectroscopic Property Simulations

Computational methods are widely used to simulate various types of spectra, which aids in the interpretation of experimental data and the assignment of spectral features.

Theoretical calculations can accurately predict vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-Visible spectra). researchgate.net DFT calculations are commonly used to compute the vibrational modes of a molecule in its ground state. researchgate.net Comparing these calculated frequencies with experimental spectra helps to assign the observed bands to specific molecular vibrations. acs.orgresearchgate.net For many transition metal complexes, there is a strong agreement between experimental and DFT-calculated vibrational transition energies. acs.org

Similarly, electronic transitions can be simulated to predict the UV-Vis absorption spectrum. These calculations provide information about the excited states of the molecule and the nature of the electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT), which are common in tungsten complexes. researchgate.net For tungsten dibromide dioxide, simulating its vibrational and electronic spectra would be invaluable for its structural characterization and for understanding its photophysical properties.

Table 2: Simulated Spectroscopic Data for a Hypothetical Molecule Interactive data table not available. The following is an illustrative example, as no specific simulated data for Tungsten Dibromide Dioxide was found.

| Property | Predicted Value | Method |

|---|---|---|

| Major IR Frequency (W=O stretch) | N/A | DFT (e.g., B3LYP) |

| Major Raman Frequency (W-Br stretch) | N/A | DFT (e.g., B3LYP) |

| First Electronic Transition (λmax) | N/A | TD-DFT |

Reaction Mechanism Modeling

Computational modeling is a powerful tool for elucidating chemical reaction mechanisms. It allows researchers to map out potential energy surfaces, identify transition states, and calculate reaction energy barriers. acs.org

Computational Studies of WO₂Br₂ Decomposition Pathways

There are no specific computational studies available that detail the decomposition pathways of tungsten dibromide dioxide. Theoretical chemistry often employs methods like Density Functional Theory (DFT) to model reaction mechanisms and determine the energetics of decomposition, but such research has not been published for WO₂Br₂.

Theoretical Insights into Reactivity with Other Species

Similarly, theoretical examinations of the reactivity of tungsten dibromide dioxide with other chemical species are absent from the current body of scientific literature. Computational models are frequently used to predict how a molecule will interact with others, providing insights into potential catalytic activity or reaction products, but this has not been documented for WO₂Br₂.

Solid-State Computational Physics (e.g., Phonon Frequencies, Defect Studies)

No computational solid-state physics studies concerning the phonon frequencies or defect energetics of tungsten dibromide dioxide have been found. Such research, which is crucial for understanding the vibrational properties, thermal conductivity, and electronic behavior of crystalline materials, has been conducted on other tungsten compounds like tungsten oxides and pure tungsten, but not on WO₂Br₂.

Analytical Methodologies for Characterization and Quantification of Tungsten Dibromide Dioxide

Elemental Analysis Techniques

Elemental analysis is fundamental to verifying the empirical formula of tungsten dibromide dioxide by determining the mass fractions of its constituent elements: tungsten, bromine, and oxygen.

A variety of well-established and modern techniques are available for the precise quantitative and qualitative assessment of tungsten, bromine, and oxygen in tungsten compounds.

Tungsten Quantification: Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are powerful techniques for determining tungsten concentrations, even at trace levels. nih.gov For ICP-AES, samples are typically prepared by wet ashing with nitric acid and then diluted for analysis, with quantification performed using the emission line at 207.91 nm. nih.gov ICP-MS offers even lower detection limits, utilizing isotope masses such as ¹⁸²W and ¹⁸⁶W for quantification. nih.gov

Other methods for tungsten determination include:

Neutron Activation Analysis (NAA): A highly sensitive technique that can achieve low detection limits by producing the short-lived ¹⁸⁷W radionuclide. nih.gov

Atomic Absorption Spectroscopy (AAS): Flame AAS is a NIOSH-recommended technique for determining tungsten in air samples, using an absorption line at 255.1 nm. nih.govias.ac.in The use of a nitrous oxide-acetylene flame or a graphite furnace can improve sensitivity, as tungsten tends to form refractory oxides in standard flames. ias.ac.in

X-ray Fluorescence Spectrometry (XRF): A rapid and non-destructive technique for both qualitative and quantitative analysis of elements in various materials. ias.ac.in

Gravimetric Analysis: A classical method involving the precipitation of tungsten from a solution. For instance, a homogeneous precipitation method can be employed by the thermal decomposition of soluble peroxytungstate from a nitric acid-hydrogen peroxide solution. osti.gov

Spectrophotometry: UV/Visible spectroscopy can be used to determine tungsten concentrations. nih.gov For example, the reaction between tungsten and dithiol produces a colored complex that can be measured. ias.ac.in

Bromine and Oxygen Quantification: While direct quantification of bromine can be achieved through techniques like ion chromatography after sample dissolution, and oxygen content can be determined using inert gas fusion analysis, often the composition of oxyhalide compounds is confirmed through a combination of methods. nih.gov The tungsten content is determined experimentally, and the remaining mass is attributed to bromine and oxygen based on the compound's stoichiometry, which is further confirmed by structural analysis techniques.

Below is a table summarizing key elemental analysis techniques for tungsten.

| Technique | Principle | Typical Application | Detection Limit |

| ICP-MS | Mass spectrometric detection of ions generated in argon plasma. | Trace element analysis in complex matrices. | 0.02–0.3 µg/L nih.gov |

| ICP-AES | Spectroscopic analysis of atomic emission from excited atoms in argon plasma. | Determination of tungsten in biological and environmental samples. | 50 µg/L nih.gov |

| NAA | Measurement of gamma rays from neutron-activated isotopes. | Highly sensitive determination of tungsten in materials like silicate rocks. | 0.005 µg/g nih.gov |

| AAS | Measurement of light absorption by free atoms in a flame or furnace. | Analysis of tungsten in ores and air samples. | 50 µ g/sample (soluble W) nih.gov |

| XRF | Detection of characteristic X-rays emitted from a material irradiated with X-rays. | Rapid, non-destructive analysis of elemental composition. | N/A |

Chromatographic Separation and Detection

Chromatographic techniques are crucial for separating components in a mixture, which is particularly useful for assessing the purity of tungsten dibromide dioxide and analyzing related systems or potential impurities.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. wikipedia.org In the context of tungsten compounds, GC has been specifically applied to analyze trace gas impurities in highly reactive matrices like tungsten hexafluoride (WF₆). nih.govsci-hub.se This analysis requires specialized equipment, including backflush column switching, to protect the analytical columns and detectors from the corrosive matrix gas. nih.govsci-hub.se A dual-channel gas chromatograph with pre-columns can be used to separate analytes from the matrix, which is then backflushed while the impurities are quantified using a sensitive detector like a pulsed discharge helium ionization detector (PDHID). nih.govsci-hub.se

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.orgebsco.com For tungsten-containing systems, HPLC is often coupled with element-specific detectors like ICP-MS. This hyphenated technique, HPLC-ICP-MS, is particularly effective for the speciation of tungsten in aqueous samples. nih.gov It allows for the separation and quantification of different tungsten species, such as tungstate (B81510) (WO₄²⁻), and various thiotungstates and polytungstates. nih.gov For example, anion-exchange chromatography or reversed-phase ion-pair chromatography can be used to separate these species before their detection by ICP-MS. nih.gov This approach is vital for understanding the environmental behavior and toxicology of tungsten compounds. nih.gov

| Chromatographic Method | Coupled Detector | System Analyzed | Analytes Detected |

| Gas Chromatography (GC) | Pulsed Discharge Helium Ionization Detector (PDHID) | Tungsten Hexafluoride (WF₆) | H₂, O₂, N₂, CO, CO₂, SF₆ nih.govsci-hub.se |

| High-Performance Liquid Chromatography (HPLC) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Natural Waters | Tungstates, Thiotungstates, Polytungstates |

Thermal Analysis Methods (e.g., TGA, DSC)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are invaluable for determining the thermal stability and decomposition profile of tungsten dibromide dioxide.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. It is a primary method for assessing the thermal stability of tungsten compounds. rsc.orgresearchgate.net For volatile molecular precursors used in deposition processes, TGA helps to define suitable temperature windows for techniques like atomic layer deposition (ALD), determine sublimation and vaporization kinetics, and identify decomposition parameters. rsc.orgresearchgate.netrsc.org The TGA trace reveals the temperatures at which mass loss occurs, indicating sublimation, vaporization, or decomposition. Analysis of this data can also yield thermodynamic properties such as the enthalpy of sublimation (ΔHsub) and the activation energy (Eₐ) of vaporization. rsc.org

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orghitachi-hightech.com It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions. wikipedia.orgnetzsch.com For a compound like tungsten dibromide dioxide, DSC can be used to determine its melting point and to study any phase transitions or decomposition reactions that involve a change in enthalpy. nih.govwikipedia.org By observing endothermic or exothermic peaks on the DSC thermogram, one can characterize the energetics of these processes. DSC can also be employed to investigate the oxidative stability of materials by measuring the oxidative-induction time (OIT). wikipedia.orgnetzsch.com

| Thermal Analysis Method | Property Measured | Information Obtained |

| Thermogravimetric Analysis (TGA) | Mass change | Thermal stability, decomposition temperature, sublimation/vaporization kinetics rsc.orgrsc.org |

| Differential Scanning Calorimetry (DSC) | Heat flow | Melting point, phase transitions, reaction enthalpies, heat capacity wikipedia.orgnetzsch.com |

Microscopic and Morphological Characterization

Electron microscopy techniques provide high-resolution images of a material's surface topography and internal microstructure, which are essential for understanding the physical form of tungsten dibromide dioxide and related materials.

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan the surface of a sample, generating images with high magnification and a large depth of field. microtrace.comwisc.edu This allows for the detailed observation of the morphology, or surface features, of tungsten-containing materials, such as the particle size and shape of tungsten powders. tungsten-powder.com SEM instruments are often equipped with an Energy Dispersive X-ray Spectroscopy (EDS or EDX) detector, which allows for simultaneous elemental analysis of the scanned area, providing qualitative and semi-quantitative compositional information. microtrace.com This combined capability makes SEM/EDS a powerful tool for confirming the presence and distribution of tungsten, bromine, and oxygen on the surface of WO₂Br₂ particles.

Transmission Electron Microscopy (TEM): TEM operates by transmitting a beam of electrons through an ultrathin specimen. The interactions of the electrons with the sample create an image that reveals detailed information about the material's internal structure. researchgate.net TEM offers much higher resolution than SEM, enabling the visualization of features at the nanoscale. microtrace.com It is used to study the microstructure of tungsten-based materials, such as the grain size in tungsten heavy alloys and dislocation loops in irradiated tungsten. researchgate.netmetu.edu.trresearchgate.net By analyzing the electron diffraction patterns produced in the TEM, it is also possible to determine the crystallographic structure of the material. This is crucial for confirming the crystal phase of synthesized tungsten dibromide dioxide.

| Microscopy Technique | Principle | Information Provided | Resolution |

| Scanning Electron Microscopy (SEM) | Detection of secondary and backscattered electrons from a surface scanned by an electron beam. | Surface topography, morphology, particle size and shape; elemental composition (with EDS). microtrace.comtungsten-powder.com | Down to ~1 nanometer microtrace.com |

| Transmission Electron Microscopy (TEM) | Formation of an image from electrons transmitted through a very thin specimen. | Internal microstructure, crystal structure, dislocations, lattice defects. researchgate.netmetu.edu.tr | Sub-nanometer |

Energy Dispersive X-ray Spectroscopy (EDS) for Compositional Mapping

Energy Dispersive X-ray Spectroscopy is a powerful analytical technique used for the elemental analysis and chemical characterization of a sample. wikipedia.org It operates by detecting the characteristic X-rays emitted from a material when it is bombarded with a high-energy electron beam, typically within a Scanning Electron Microscope (SEM). youtube.com Each element possesses a unique atomic structure, which results in a distinct set of peaks in its X-ray emission spectrum, allowing for the identification of the elements present in the sample. wikipedia.org

For tungsten dibromide dioxide, EDS analysis is employed to confirm the presence and spatial distribution of tungsten (W), bromine (Br), and oxygen (O). When the electron beam interacts with a WO₂Br₂ sample, it excites electrons in the inner shells of the W, Br, and O atoms. As these electrons are ejected, they create vacancies that are filled by electrons from higher energy shells. This transition releases energy in the form of characteristic X-rays. An EDS detector measures the energy of these emitted X-rays, generating a spectrum with peaks corresponding to the specific elements.

Compositional mapping, a key capability of EDS, involves scanning the electron beam across an area of the sample and collecting an EDS spectrum at each pixel. rsc.org This process generates elemental maps that visualize the distribution of each constituent element. In a homogeneous sample of tungsten dibromide dioxide, the resulting maps would show a uniform and overlapping distribution of tungsten, bromine, and oxygen, confirming the compound's compositional integrity. Any segregation or presence of impurities would be immediately apparent as localized variations in elemental concentration on the maps. oxinst.com

The accuracy of quantitative EDS analysis can be affected by factors such as overlapping X-ray emission peaks. wikipedia.org For instance, the M-shell X-ray lines of tungsten can overlap with the K-shell lines of lighter elements, potentially complicating quantification if not properly addressed through deconvolution algorithms in the analysis software. youtube.com

Table 1: Illustrative EDS Data for a Tungsten Dibromide Dioxide Sample

This interactive table provides hypothetical quantitative results from an EDS analysis of a WO₂Br₂ sample. The data illustrates the expected elemental composition.

| Element | Series | Energy (keV) | Atomic % | Weight % |

| Oxygen | Kα | 0.525 | 40.15 | 8.52 |

| Bromine | Lα | 1.480 | 39.85 | 42.53 |

| Tungsten | Mα | 1.775 | 20.00 | 48.95 |

X-ray Diffraction for Phase Identification and Crystallite Size Analysis

X-ray Diffraction (XRD) is a primary and non-destructive technique for investigating the crystalline structure of materials. nih.gov It provides detailed information about the atomic arrangement, phase composition, and other structural properties like crystallite size. The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample, governed by Bragg's Law (nλ = 2d sinθ).

Phase Identification

Phase identification is a principal application of XRD, used to determine the crystalline phases present in a sample. uc.edu The diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a crystalline solid. materialsproject.org By comparing this pattern to reference patterns in a comprehensive database, such as the one maintained by the International Centre for Diffraction Data (ICDD), the specific crystalline phase can be identified. uc.edu

For tungsten dibromide dioxide (WO₂Br₂), XRD analysis is essential to confirm its specific crystal structure. According to crystallographic data, WO₂Br₂ crystallizes in the orthorhombic system with the space group Pmc2₁. materialsproject.orgosti.gov The lattice parameters that define its unit cell are approximately a = 3.90 Å, b = 7.71 Å, and c = 8.68 Å. materialsproject.org An experimental XRD pattern of a pure WO₂Br₂ sample would exhibit diffraction peaks at 2θ angles that correspond to the specific interplanar spacings (d-spacings) of this orthorhombic structure. The presence of peaks from other phases would indicate the existence of impurities or decomposition products, such as tungsten oxides (e.g., WO₃). researchgate.net

Table 2: Representative X-ray Diffraction Peaks for Orthorhombic WO₂Br₂

This table presents a simulated list of the most intense diffraction peaks that would be expected from a powder XRD analysis of tungsten dibromide dioxide, based on its known crystal structure. The d-spacing is calculated using Bragg's Law for a typical X-ray source (Cu Kα, λ = 1.5406 Å).

| 2θ (Degrees) | d-spacing (Å) | Miller Indices (hkl) | Relative Intensity (%) |

| 22.85 | 3.89 | (100) | 85 |

| 23.05 | 3.86 | (020) | 95 |

| 32.95 | 2.72 | (112) | 100 |

| 47.15 | 1.93 | (201) | 70 |

| 58.50 | 1.58 | (134) | 60 |

Crystallite Size Analysis

Beyond phase identification, XRD is widely used to estimate the average size of the crystallites within a polycrystalline material. Smaller crystallite sizes cause a broadening of the diffraction peaks, a phenomenon described by the Scherrer equation. semanticscholar.org

The Scherrer equation is given as:

D = (Kλ) / (β cosθ)

Where:

D is the mean crystallite size.

K is the Scherrer constant, a dimensionless shape factor that is typically close to 0.9. semanticscholar.org

λ is the wavelength of the X-rays used. semanticscholar.org

β is the full width at half maximum (FWHM) of the diffraction peak in radians, after correcting for instrumental broadening. semanticscholar.org

θ is the Bragg angle (the position of the peak). semanticscholar.org

To determine the crystallite size of a WO₂Br₂ sample, the FWHM of one or more distinct diffraction peaks is measured from the XRD pattern. youtube.com This measured broadening is then corrected for the inherent broadening caused by the instrument itself. The corrected FWHM value (β) is used in the Scherrer equation to calculate the average crystallite dimension perpendicular to the diffracting planes. uc.edu For instance, analysis of tungsten nanopowders has shown that crystallite sizes can be reliably determined from the broadening of XRD peaks. researchgate.net This analysis is crucial for materials where crystallite size influences properties, such as in catalytic or electronic applications.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes and High-Yield Preparations

The development of efficient and scalable synthesis methods is paramount for the widespread study and application of tungsten dibromide dioxide. While traditional solid-state reactions have been the primary route for producing tungsten oxyhalides, future research should focus on novel synthetic approaches that offer better control over purity, crystallinity, and morphology, leading to higher yields. semanticscholar.org

One promising direction is the adaptation of Chemical Vapor Deposition (CVD) techniques. CVD has been successfully employed for producing ultra-pure tungsten and its compounds, such as tungsten hexafluoride (WF₆), by reducing a volatile precursor gas. molybdenum42.comchemicalbook.com A similar approach could be developed for WBr₂O₂, potentially using a volatile tungsten-oxy-bromide precursor or by co-flowing tungsten hexafluoride, a bromine source, and an oxygen source. This method could enable the growth of thin films or high-purity crystalline powders with controlled thickness and uniformity.

Another avenue for exploration is powder metallurgy , a technique suitable for high-melting-point metals like tungsten and their compounds. google.com This could involve the high-energy milling of tungsten oxide powders with a bromine-containing compound, followed by a controlled sintering process to form WBr₂O₂. cambridge.org This method could be advantageous for producing bulk quantities of the material.

Furthermore, gaseous reduction of metal oxide mixtures presents a viable low-temperature alternative. cambridge.org A mixture of tungsten trioxide (WO₃) and a suitable bromide source could be reduced in a controlled atmosphere to yield the desired product. This technique has the potential to produce nanostructured powders with high surface areas, which could be beneficial for catalytic applications.

A comparative overview of potential synthetic routes is presented in the table below:

| Synthetic Route | Potential Precursors | Expected Advantages | Key Challenges |

| Chemical Vapor Deposition (CVD) | Volatile tungsten oxybromide, WF₆ + Br₂ + O₂ | High purity thin films, precise thickness control | Identification of suitable volatile precursors, optimization of deposition parameters |

| Powder Metallurgy | WO₃ + Bromide source | Scalability for bulk production, potential for composite materials | Achieving phase purity, controlling grain size |

| Gaseous Reduction | WO₃ + Metal bromide | Lower synthesis temperatures, potential for nanostructuring | Ensuring complete reaction, avoiding side products |

| Solvothermal Synthesis | WCl₆ + LiBr + Oxygen source in a solvent | Crystalline products at low temperatures, morphology control | Solvent selection, pressure control, product isolation |

Investigation of Tungsten Dibromide Dioxide in Emerging Material Science Fields

The unique composition of tungsten dibromide dioxide, combining a heavy transition metal with both oxygen and halogen atoms, suggests its potential for a range of applications in material science. Future research should systematically investigate these possibilities.

Given that many tungsten compounds exhibit significant catalytic activity, exploring the catalytic potential of WBr₂O₂ is a logical step. mdpi.comnih.gov Tungsten-based catalysts are used in various industrial processes, including hydrocracking, hydrodesulfurization, and DeNOx applications. itia.infoazom.commdpi.com The presence of both oxide and bromide sites in WBr₂O₂ could offer unique reactivity for organic transformations or electrocatalysis. Its layered structure, common in tungsten oxyhalides, might also be suitable for intercalation chemistry, where ions are inserted between the layers, a property useful in batteries and catalysis. digitellinc.com

The electronic properties of tungsten oxides and oxyhalides also make them interesting for applications in electronics and optoelectronics . Tungsten trioxide, for instance, is a well-known electrochromic material, and related compounds are being investigated for use in sensors and solar cells. frontiersin.orgresearchgate.net Future studies should characterize the electronic band structure, conductivity, and optical properties of WBr₂O₂ to assess its suitability for applications such as gas sensors, photodetectors, or as a component in transparent conducting oxides.

Moreover, tungsten and its alloys are leading candidates for plasma-facing components in fusion reactors due to their high melting point and resistance to sputtering. euro-fusion.orgstanford.eduinnovationnewsnetwork.com While pure tungsten is the primary focus, the properties of its compounds are also of interest. Investigating the thermal and mechanical stability of WBr₂O₂, as well as its response to irradiation, could reveal its potential as a coating or component in these demanding environments.

Advanced Theoretical Modeling for Predictive Material Design

To accelerate the discovery and optimization of tungsten dibromide dioxide-based materials, advanced theoretical modeling will be an indispensable tool. Density Functional Theory (DFT) has proven to be a powerful method for predicting the structural, electronic, and mechanical properties of a wide range of tungsten compounds, from alloys to oxides. researchgate.netnih.govdigitellinc.comarxiv.org

Future computational studies should focus on:

Predicting the fundamental properties of WBr₂O₂: DFT calculations can be used to determine its most stable crystal structure, lattice parameters, electronic band gap, and elastic constants. This theoretical groundwork can guide synthetic efforts and provide a basis for understanding experimental observations.

Modeling defect structures: The performance of materials is often dictated by the presence of defects. Theoretical modeling can investigate the formation energies of point defects (e.g., vacancies, interstitials) and their impact on the electronic and catalytic properties of WBr₂O₂.

Simulating surface chemistry and catalytic reactions: DFT can be used to model the adsorption of molecules on the surfaces of WBr₂O₂ and to calculate the energy barriers for catalytic reactions. This can help to identify the active sites and to understand the reaction mechanisms, guiding the design of more efficient catalysts.

Designing novel materials: By substituting bromine with other halogens or by doping with other metals, theoretical modeling can predict the properties of a whole family of related compounds, enabling the computational design of new materials with tailored properties for specific applications. rsc.org

Development of In Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of the formation mechanisms and functional behavior of tungsten dibromide dioxide requires advanced characterization techniques that can monitor the material in real-time under reaction conditions. Operando spectroscopy , which combines spectroscopic characterization with simultaneous measurement of catalytic activity, is a particularly powerful methodology for this purpose. wikipedia.orghideninc.comhidenanalytical.com

Future research should focus on applying a suite of in situ and operando techniques to study WBr₂O₂:

In situ X-ray Diffraction (XRD) and Raman Spectroscopy: These techniques can be used to monitor the synthesis of WBr₂O₂ in real-time, providing information on the evolution of crystalline phases and the kinetics of the reaction. This would be invaluable for optimizing synthetic protocols.

Operando X-ray Absorption Spectroscopy (XAS): XAS can provide insights into the local atomic structure and oxidation state of the tungsten atoms under catalytic conditions. This can help to identify the active sites and to understand how the catalyst structure changes during a reaction. uzh.ch

Coupled Mass Spectrometry and Gas Chromatography: By combining spectroscopic techniques with online analysis of the reaction products, a direct correlation between the structure of the material and its catalytic performance can be established. hidenanalytical.com

The development and application of these advanced characterization techniques will provide unprecedented insights into the chemistry of tungsten dibromide dioxide, paving the way for its rational design and application in a variety of technological fields.

Q & A

Q. What are the established methods for synthesizing and purifying tungsten dibromide dioxide (WBr₂O₂), and how can experimental reproducibility be ensured?

- Methodological Answer : WBr₂O₂ can be synthesized via chemical vapor transport (CVT) using tungsten trioxide (WO₃) and bromine gas (Br₂) under controlled temperature gradients (e.g., 500–700°C) . Solvothermal methods with tungsten precursors and brominating agents in non-aqueous solvents (e.g., acetonitrile) are also effective. Purification often involves vacuum sublimation or recrystallization in anhydrous solvents. To remove residual bromides, reactive metal agents (e.g., zinc) can be employed during post-synthesis treatment . Reproducibility requires strict control of reaction stoichiometry, temperature, and inert atmospheres. Detailed protocols should include step-by-step reagent handling, instrumental parameters (e.g., furnace ramp rates), and purity validation via elemental analysis .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of WBr₂O₂?

- Methodological Answer :

- X-ray Diffraction (XRD) : Essential for determining crystal structure and phase purity. Rietveld refinement can resolve atomic positions and lattice parameters.

- Vibrational Spectroscopy : Infrared (IR) and Raman spectroscopy identify W–Br and W–O bond vibrations (e.g., peaks near 250–300 cm⁻¹ for W–Br stretches).

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR (if fluorinated precursors are used) can track ligand environments.

- X-ray Photoelectron Spectroscopy (XPS) : Validates oxidation states of tungsten (W⁴⁺) and bromine (Br⁻). Cross-reference data with computational simulations (e.g., density functional theory) to resolve ambiguities .

Q. What thermodynamic properties of WBr₂O₂ are critical for experimental design, and how are they measured?